molecular formula C15H19BO2Si B13649932 (4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid

(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13649932
M. Wt: 270.21 g/mol
InChI Key: PDGVMIWREJMDDL-UHFFFAOYSA-N
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Description

(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further modified by a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4-bromo-1-(trimethylsilyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective reagent in various organic transformations. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be further manipulated in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trimethylsilyl)phenyl)boronic acid: Similar structure but lacks the biphenyl moiety.

    (4-(Trimethylsilyl)ethynyl)phenylboronic acid: Contains an ethynyl group instead of a biphenyl structure.

    (4-(Trimethylsilyl)benzyl)boronic acid: Features a benzyl group instead of a biphenyl structure.

Uniqueness

(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler boronic acids. The presence of the trimethylsilyl group enhances its solubility in organic solvents and facilitates its use in various synthetic applications .

Properties

Molecular Formula

C15H19BO2Si

Molecular Weight

270.21 g/mol

IUPAC Name

[4-(4-trimethylsilylphenyl)phenyl]boronic acid

InChI

InChI=1S/C15H19BO2Si/c1-19(2,3)15-10-6-13(7-11-15)12-4-8-14(9-5-12)16(17)18/h4-11,17-18H,1-3H3

InChI Key

PDGVMIWREJMDDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C)(O)O

Origin of Product

United States

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